molecular formula C20H25N5O4 B2482354 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide CAS No. 946372-51-6

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B2482354
CAS No.: 946372-51-6
M. Wt: 399.451
InChI Key: DAYLKWQGAANKRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a structurally complex molecule featuring a benzodioxin ring, a substituted pyrimidine moiety, and a piperazine-carboxamide linker. Its design integrates heterocyclic and aromatic systems, which are often associated with diverse biological activities, including receptor modulation and enzyme inhibition. The ethoxy and methyl groups on the pyrimidine ring, combined with the piperazine-carboxamide bridge, contribute to its unique physicochemical and pharmacological profile .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4/c1-3-27-19-13-18(21-14(2)22-19)24-6-8-25(9-7-24)20(26)23-15-4-5-16-17(12-15)29-11-10-28-16/h4-5,12-13H,3,6-11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYLKWQGAANKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin and pyrimidinyl intermediates, followed by their coupling with piperazine and subsequent carboxamide formation. Common reagents used in these reactions include ethylating agents, amines, and carboxylating agents, under conditions such as reflux or catalytic environments.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace certain functional groups with others.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary from mild to harsh, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new alkyl or aryl groups.

Scientific Research Applications

Pharmacological Applications

  • Antitumor Activity
    • Compounds with similar structural motifs have demonstrated significant antitumor effects. For instance, research into benzodiazepine derivatives has shown that modifications in the piperazine structure can enhance their efficacy against various cancer cell lines. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is hypothesized to exhibit similar properties due to its ability to interfere with cellular signaling pathways involved in tumor growth and proliferation.
  • Neuroprotective Effects
    • The benzodioxane moiety is often associated with neuroprotective properties. Studies have indicated that compounds containing this structure can inhibit neurodegenerative processes, potentially offering therapeutic benefits in conditions like Alzheimer's disease. The presence of the piperazine ring may further enhance these effects by modulating neurotransmitter systems .
  • Antimicrobial Activity
    • Preliminary studies suggest that derivatives of the compound exhibit antimicrobial properties. The combination of the benzodioxane and piperazine structures may contribute to enhanced activity against various bacterial strains, making it a candidate for further investigation in the development of new antibiotics .

Synthesis and Characterization

The synthesis of this compound involves several key steps:

  • Formation of the Benzodioxane Core : This is typically achieved through cyclization reactions involving appropriate precursors.
  • Piperazine Derivatization : The piperazine ring is introduced via nucleophilic substitution reactions.
  • Final Coupling : The final product is obtained through coupling reactions that link the benzodioxane and piperazine components with the ethoxy-pyrimidine substituent.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Antitumor Efficacy

A study investigated a series of piperazine derivatives for their antitumor activity against various cancer cell lines. Among these, compounds structurally related to this compound showed promising results in inhibiting cell proliferation and inducing apoptosis in tumor cells .

Case Study 2: Neuroprotection

Research focused on compounds with similar benzodioxane structures revealed their potential in protecting neuronal cells from oxidative stress-induced damage. These findings suggest that this compound could be explored for therapeutic applications in neurodegenerative diseases .

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the nature of the interactions at the molecular level.

Comparison with Similar Compounds

Structural Variations

The compound’s structural uniqueness lies in its substitution patterns. Key analogues differ in:

  • Piperazine substituents : Ethyl, methyl, fluorophenyl, or sulfonyl groups.
  • Heterocyclic cores : Pyridazine, triazolo-pyridazine, or benzothiazole replacements for the pyrimidine ring.
  • Aromatic systems : Modifications to the benzodioxin ring (e.g., methoxy or chloro substituents).
Table 1: Structural and Functional Comparison of Selected Analogues
Compound Name Key Structural Features Pharmacological Impact
Target Compound 6-ethoxy-2-methylpyrimidin-4-yl on piperazine; benzodioxin-carboxamide Enhanced solubility and receptor selectivity due to ethoxy group
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-ethylpiperazine-1-carboxamide Ethyl group on piperazine Reduced metabolic stability compared to ethoxy-pyrimidine derivatives
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide Chloro-trifluoromethyl pyridine; benzoxazinone core Increased lipophilicity and CNS penetration
6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Methoxyphenyl-piperazine; pyrazolopyrimidine core Serotonin receptor affinity due to methoxy substitution

Pharmacological Properties

  • Receptor Binding :
    • The ethoxy group in the target compound enhances hydrogen bonding with serotonin (5-HT) and dopamine receptors, improving selectivity over analogues with alkyl substituents (e.g., ethyl or methyl) .
    • Fluorophenyl-substituted analogues (e.g., ) exhibit higher affinity for adrenergic receptors but lower solubility .
  • Metabolic Stability :
    • The pyrimidine ring’s ethoxy group reduces cytochrome P450-mediated oxidation compared to methyl or ethyl derivatives, extending half-life .
  • Bioavailability :
    • Sulfonyl-piperazine derivatives () show improved membrane permeability but increased plasma protein binding, limiting free drug concentration .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzodioxin moiety linked to a piperazine core. Its molecular formula is C19H24N4O3C_{19}H_{24}N_4O_3, with a molecular weight of approximately 356.43 g/mol. The presence of both the benzodioxin and pyrimidine groups suggests potential interactions with various biological targets.

Enzyme Inhibition

Research indicates that compounds similar to this compound may act as inhibitors for several enzymes:

  • Acetylcholinesterase (AChE) : Compounds in this class have shown promise in inhibiting AChE, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease (AD) by enhancing cholinergic transmission .
  • α-Glucosidase : Inhibitors of this enzyme can potentially manage Type 2 Diabetes Mellitus (T2DM) by delaying carbohydrate absorption in the intestine .

In Vitro Studies

In vitro evaluations have demonstrated that derivatives of this compound exhibit significant biological activities:

  • Cytotoxicity : The cytotoxic effects were assessed using various cancer cell lines. For instance, one study reported IC50 values ranging from 34 to 100 µM against MDA-MB 231 cells, indicating moderate to high cytotoxicity depending on the specific derivative tested .

In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and therapeutic efficacy:

  • Animal Models : Research involving animal models has shown that compounds with similar structures can significantly reduce tumor growth and improve survival rates in cancer models. For example, a specific derivative reduced tumor size by 50% compared to controls .

Case Study 1: Alzheimer's Disease

A study focusing on the effects of related compounds on cognitive function in AD models revealed that treatment with these compounds improved memory retention and reduced neuroinflammation markers. The mechanism was attributed to AChE inhibition and antioxidant properties .

Case Study 2: Diabetes Management

In diabetic rat models, administration of related compounds resulted in significant reductions in blood glucose levels post-meal. The mechanism involved α-glucosidase inhibition, demonstrating potential for managing postprandial hyperglycemia .

Table 1: Biological Activity Summary

Activity TypeTarget Enzyme/Cell LineIC50 (µM)Reference
CytotoxicityMDA-MB 23134 - 100
AChE InhibitionN/AN/A
α-Glucosidase InhibitionN/AN/A

Q & A

Q. What are the recommended synthetic routes for synthesizing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sequential nucleophilic substitutions and coupling reactions. A feasible route includes:

  • Step 1: Formation of the pyrimidine core via condensation of ethoxy-methylpyrimidine precursors with piperazine derivatives under reflux in aprotic solvents (e.g., DMF or THF) .
  • Step 2: Coupling the benzodioxin moiety using carbodiimide-based coupling agents (e.g., DCC or EDC) in the presence of catalytic DMAP .
  • Optimization: Adjust reaction temperature (80–120°C), solvent polarity, and stoichiometry (1:1.2 molar ratio of pyrimidine to benzodioxin) to minimize byproducts. Monitor progress via TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • HPLC: Use a C18 column with a mobile phase of methanol/water (70:30) buffered with 0.1% trifluoroacetic acid. Adjust retention time to 8–10 minutes for baseline separation of impurities .
  • NMR: ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm proton environments (e.g., benzodioxin aromatic protons at δ 6.8–7.2 ppm and piperazine methyl groups at δ 1.2–1.4 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks (expected [M+H]⁺ ~485 m/z) .

Q. How can researchers assess the compound’s preliminary biological activity?

Methodological Answer:

  • In vitro assays: Screen against target enzymes (e.g., kinases) using fluorescence-based assays. For example, measure IC₅₀ values via ADP-Glo™ kinase assays at 10 µM–1 nM concentrations .
  • Cellular assays: Test cytotoxicity in cancer cell lines (e.g., MCF-7 or HeLa) using MTT assays, with dose ranges of 0.1–100 µM over 48–72 hours .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s synthesis and predict its reactivity?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) at the B3LYP/6-31G* level to model transition states and identify energy barriers in coupling reactions .
  • Reaction Path Search: Employ software like GRRM or AFIR to explore alternative pathways and minimize side reactions (e.g., benzodioxin ring oxidation) .
  • Machine Learning: Train models on existing reaction datasets to predict optimal solvents/catalysts (e.g., random forest algorithms using descriptors like Hansen solubility parameters) .

Q. How should researchers address discrepancies between computational predictions and experimental activity data?

Methodological Answer:

  • Validation: Cross-check computational models (e.g., docking scores) with experimental IC₅₀ values. If discrepancies exceed 2σ, re-evaluate force field parameters or ligand protonation states .
  • Data Feedback Loop: Integrate experimental results (e.g., SAR data) into computational workflows to refine QSAR models iteratively .

Q. What strategies are recommended for scaling up synthesis while maintaining yield and purity?

Methodological Answer:

  • Reactor Design: Use continuous-flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., microfluidic reactors for precise control of residence time) .
  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor real-time reaction progress and adjust parameters dynamically .

Q. How can isotopic labeling or advanced spectroscopy elucidate the compound’s metabolic pathways?

Methodological Answer:

  • ¹⁴C Labeling: Synthesize the compound with ¹⁴C at the ethoxy group to track metabolic degradation in hepatic microsomes via scintillation counting .
  • LC-MS/MS: Use stable isotopes (e.g., deuterated analogs) to identify Phase I/II metabolites and quantify bioavailability in plasma .

Q. What experimental frameworks are suitable for studying structure-activity relationships (SAR) in derivatives?

Methodological Answer:

  • Parallel Synthesis: Generate a library of analogs by modifying the pyrimidine’s ethoxy group or benzodioxin substituents. Use automated liquid handlers for high-throughput screening .
  • Free-Wilson Analysis: Statistically correlate substituent changes (e.g., methyl vs. ethyl groups) with bioactivity to identify critical pharmacophores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.